molecular formula C11H9NO3 B1355483 6-Methoxyquinoline-3-carboxylic acid CAS No. 71082-47-8

6-Methoxyquinoline-3-carboxylic acid

Cat. No. B1355483
CAS RN: 71082-47-8
M. Wt: 203.19 g/mol
InChI Key: QSFFBQNKTUMKNW-UHFFFAOYSA-N
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Patent
US07053104B2

Procedure details

6-Methoxyquinoline-3-carboxylic acid was prepared from p-anisidine using the methods of Erickson (J. Med. Chem., 1979, 22, 7, 816–823). A solution of 6-methoxyquinoline-3-carboxylic acid hydrochloride (500 mg, 2.09 mmol) in thionyl chloride (25 mL) was heated at reflux for 1 hour. After this time the excess thionyl chloride was removed by distillation and the remaining solid dried under vacuum. The solid was suspended in dichloromethane (25 mL) and treated with trans-4-methylcyclohexylamine hydrochloride (368 mg, 2.46 mmol), pyridine (5 mL), and triethylamine (0.345 mL). The reaction was stirred at ambient temperature overnight. After this time the reaction mixture was diluted with diethyl ether (200 mL) and the resulting organic solution washed with 1 N NaOH (3×50 mL) and then brine (1×). The organic solution was then dried over anhydrous MgSO4, filtered, and concentrated to a solid. Chromatography of the crude product through a Biotage silica cartridge (8×4 cm i.d.) using a gradient of hexane to 50% ethyl acetate (in hexane) afforded 100 mg (16%) of 419:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxyquinoline-3-carboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.345 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

Identifiers

REACTION_CXSMILES
COC1C=CC(N)=CC=1.Cl.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[CH:16]2.Cl.[CH3:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH2:34])[CH2:30][CH2:29]1.N1C=CC=CC=1>S(Cl)(Cl)=O.C(OCC)C.C(N(CC)CC)C>[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[CH:16]2.[CH3:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH:34][C:23]([C:17]2[CH:18]=[N:19][C:20]3[C:15]([CH:16]=2)=[CH:14][C:13]([O:12][CH3:11])=[CH:22][CH:21]=3)=[O:25])[CH2:30][CH2:29]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
6-methoxyquinoline-3-carboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Smiles
Cl.COC=1C=C2C=C(C=NC2=CC1)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
368 mg
Type
reactant
Smiles
Cl.C[C@@H]1CC[C@H](CC1)N
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.345 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this time the excess thionyl chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
the remaining solid dried under vacuum
WASH
Type
WASH
Details
the resulting organic solution washed with 1 N NaOH (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)C(=O)O
Name
Type
product
Smiles
C[C@@H]1CC[C@H](CC1)NC(=O)C=1C=NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.